molecular formula C16H13Cl2NO2 B2968653 (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 338413-45-9

(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2968653
CAS No.: 338413-45-9
M. Wt: 322.19
InChI Key: XLVLBFSUTNLGGS-MDZDMXLPSA-N
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Description

The compound "(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate" is a carbamate ester featuring a 4-chlorophenylmethyl group attached to the carbamate nitrogen and an (E)-configured styryl moiety substituted with a 2-chlorophenyl group. Carbamates are widely studied for their biological activities, including pesticidal and pharmaceutical applications, due to their stability and ability to interact with enzymatic targets .

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)11-21-16(20)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVLBFSUTNLGGS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including insecticidal, herbicidal, and therapeutic effects. This article aims to explore the biological activity of this specific compound through a review of available literature, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate can be represented as follows:

C16H14Cl2N1O2\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_1\text{O}_2

This compound features a chlorinated aromatic system, which is often associated with increased biological activity due to enhanced lipophilicity and receptor binding capabilities.

Carbamates generally exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. Studies have shown that structurally similar compounds exhibit varying degrees of AChE inhibition, which correlates with their biological potency.

Key Findings:

  • AChE Inhibition : Research indicates that compounds with similar structures to (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate demonstrate significant AChE inhibitory activity, with IC50 values ranging from 38.98 µM to over 300 µM depending on the specific structural modifications .
  • Selectivity : Some derivatives show selectivity for butyrylcholinesterase (BChE), which may provide insights into their therapeutic potential in treating conditions like Alzheimer's disease where BChE is implicated .

Table 1: Biological Activity Overview

Activity Effect Reference
AChE InhibitionIC50 38.98 µM
BChE InhibitionIC50 values vary; some compounds more potent
CytotoxicityMild cytotoxicity in HepG2 cells

Case Studies

Several studies have evaluated the biological activity of carbamate derivatives, including (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate:

  • Neurotoxicity Assessment : A study investigated the neurotoxic effects of various carbamates, demonstrating that exposure led to significant cholinesterase inhibition in rat models. The findings suggested that such compounds could pose risks in agricultural settings where exposure is prevalent .
  • Therapeutic Potential : Research into the use of carbamate derivatives as potential therapeutic agents for neurodegenerative diseases has shown promise. The ability to selectively inhibit AChE while minimizing side effects could lead to the development of effective treatments for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Position and Electronic Effects

4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate (CAS 338413-40-4)
  • Structure : Differs in the position of the chlorine atom on the styryl group (4-chlorophenyl vs. 2-chlorophenyl in the target compound) .
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)Ethenyl]Carbamate (CAS 292644-25-8)
  • Structure : The benzyl group has a methoxy substituent (electron-donating) instead of chlorine, and the styryl group has 3,4-dichlorophenyl substitution .
  • Impact : Methoxy groups increase lipophilicity but reduce electrophilicity compared to chlorine. The dichloro substitution on the styryl group could enhance steric hindrance and bioactivity.

Ester Group Variations

Ethyl (4-Chloro-2-Fluorophenyl)Carbamate
  • Structure : Ethyl ester group instead of 4-chlorophenylmethyl, with a fluorine atom at the 2-position of the phenyl ring .
  • Impact : Fluorine’s electronegativity and smaller size may improve metabolic stability compared to chlorine. The ethyl ester group reduces molecular weight (217.62 g/mol vs. 322.19 g/mol for the target compound).
2-Chloroethyl N-(4-Methylphenyl)Carbamate
  • Structure : Chloroethyl ester chain and a 4-methylphenyl group .
  • The chloroethyl chain introduces a reactive site for nucleophilic substitution.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₃Cl₂NO₂ 322.19 4-Cl (benzyl), 2-Cl (styryl)
4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate C₁₆H₁₃Cl₂NO₂ 322.19 4-Cl (benzyl), 4-Cl (styryl)
(4-Methoxyphenyl)methyl Analogue C₁₇H₁₅Cl₂NO₃ 352.21 4-OCH₃ (benzyl), 3,4-Cl₂ (styryl)
Ethyl (4-Chloro-2-Fluorophenyl)Carbamate C₉H₉ClFNO₂ 217.62 Ethyl ester, 4-Cl, 2-F

Key Observations :

  • Chlorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability.
  • Methoxy groups (e.g., in ) contribute to higher solubility in polar solvents compared to halogenated analogs.

Crystallographic and Computational Insights

  • Bond Lengths/Angles : Studies on similar carbamates (e.g., ) show consistent bond lengths for the carbamate group (N–C=O ~1.33–1.38 Å), critical for stability.
  • Disorder in Crystal Structures : Analogs like exhibit disordered cyclohexene rings, highlighting challenges in crystallographic resolution.

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